6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazole ring, a triazolopyrimidine core, and various substituents that contribute to its biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of biological targets . These include enzymes like cyclo-oxygenase (COX) and topoisomerase II , which play crucial roles in inflammation and DNA replication, respectively.
Mode of Action
For example, some thiazole derivatives have been found to inhibit the COX pathway, thereby reducing the production of prostaglandins and mediating anti-inflammatory effects . Similarly, some triazole derivatives have been found to interact with topoisomerase II, causing DNA double-strand breaks and leading to cell death .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of the COX pathway can reduce inflammation by decreasing the production of prostaglandins . Similarly, interaction with topoisomerase II can disrupt DNA replication and transcription, leading to cell death .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits the COX pathway, it could potentially reduce inflammation and pain . If it interacts with topoisomerase II, it could potentially cause cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH and temperature can influence the compound’s stability and interaction with its targets.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound .
Cellular Effects
Thiazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-chloro-1,3-thiazole-2-carbaldehyde with 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the condensation process .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the chloro-substituted thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-chlorobenzo[d]thiazol-2-yl derivatives: These compounds share a similar thiazole ring structure and exhibit comparable biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives: These compounds have a similar triazole core and are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine stands out due to its unique combination of structural features, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[(5-chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN6S/c1-5-7(3-9-14-4-8(12)19-9)6(2)18-11(15-5)16-10(13)17-18/h4H,3H2,1-2H3,(H2,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWVIOOSRRUPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CC3=NC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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